molecular formula C17H13N3O3S B3003166 4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 895437-10-2

4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3003166
CAS No.: 895437-10-2
M. Wt: 339.37
InChI Key: OCPFPNBHSMXEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with methoxy groups at positions 5 and 6 and a cyano-functionalized benzamide moiety. The dimethoxy substituents on the benzothiazole ring may enhance solubility and target binding compared to simpler derivatives, while the cyano group could modulate electronic properties and metabolic stability .

Properties

IUPAC Name

4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-22-13-7-12-15(8-14(13)23-2)24-17(19-12)20-16(21)11-5-3-10(9-18)4-6-11/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPFPNBHSMXEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide)

  • Key Differences : Replaces 5,6-dimethoxy with a single methoxy group and introduces a pyridylmethyl moiety.
  • Inactive against wild-type S. cerevisiae at ≤300 µM, suggesting efflux-pump dependency .

N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide (CAS 895015-83-5)

  • Key Differences : Chloro substituent at position 4 of the benzothiazole ring and pyridylmethyl group.
  • Molecular weight (404.9 g/mol) and lipophilicity differ significantly from the dimethoxy analog .

N-(1,3-benzothiazol-2-yl)benzamide Derivatives (2-BTBA, 2-BTFBA)

  • Key Differences: Lack cyano and methoxy groups. Simpler benzamide linkage.
  • Physicochemical Properties : Crystallographic studies reveal distinct lattice parameters (e.g., 2-BTBA: a = 5.9479 Å, volume = 1169.13 ų), suggesting altered packing efficiency and solubility compared to dimethoxy derivatives .

Analogs with Varied Benzamide Substituents

4-cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide

  • Key Differences : Cyclopropyl group replaces benzothiazole.
  • Target Interaction : Co-crystallized with soluble epoxide hydrolase (sEH, PDB: 3ANS), indicating benzamide flexibility for enzyme binding. The dimethoxy-benzothiazole variant may adopt distinct binding poses .

N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides

  • Key Differences : Carbamothioyl group replaces benzamide.
  • Biological Activity : Moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the role of sulfur in enhancing antimicrobial properties .

Activity and Target Specificity

Compound Substituents Key Biological Data Proposed Target/Mechanism References
4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide 5,6-dimethoxy, cyano Limited direct data; inferred from analogs Likely CYP51 or efflux-sensitive target
MMV001239 5-methoxy, pyridylmethyl IC50 = 8.1 µM (ABC16-Monster yeast) CYP51 inhibition, efflux bypass
CAS 895015-83-5 4-chloro, pyridylmethyl N/A Undetermined
2-BTBA Unsubstituted benzothiazole Crystallographic data only Structural model

Computational and Physicochemical Insights

  • Docking Studies : Analogous compounds (e.g., triazole-thiazole derivatives) exhibit varied binding poses in catalytic sites, suggesting that 5,6-dimethoxy groups may improve steric complementarity with targets like sEH or CYP51 .

Biological Activity

4-cyano-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide (CAS No. 895437-10-2) is a synthetic compound belonging to the benzothiazole family, which is notable for its diverse biological activities. This compound features a benzamide moiety linked to a benzothiazole ring, with specific substitutions that enhance its pharmacological potential. Research has indicated that benzothiazole derivatives exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

The molecular formula of this compound is C17H13N3O3SC_{17}H_{13}N_{3}O_{3}S, with a molecular weight of approximately 353.4 g/mol. The structural characteristics include:

  • Cyano group : Contributes to the compound's reactivity and potential biological interactions.
  • Methoxy groups : Enhance solubility and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It may bind to receptors influencing cellular signaling pathways.

Anticancer Activity

Research indicates that benzothiazole derivatives can exhibit significant anticancer properties. A study on related compounds demonstrated that they could inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound has yet to be fully characterized but shows promise based on structural similarities with other active benzothiazole compounds.

Anti-inflammatory Effects

Benzothiazole derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators such as prostaglandins. The mechanism likely involves:

  • Inhibition of COX Enzymes : Reducing the production of inflammatory mediators.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial properties. Investigations into related benzothiazole derivatives have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundPromising (needs further study)Inhibits COX enzymesPotentially active
N,N’-BIS(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)IMIDOFORMAMIDEActive against various cancer linesModerate inhibition observedEffective against certain bacteria
2-(2-hydroxyphenyl)-6-nitrobenzothiazoleStrong anticancer effects reportedSignificant anti-inflammatory effectsBroad-spectrum activity noted

Case Studies

  • Antitumor Efficacy : A study evaluated a series of benzothiazole derivatives for their ability to inhibit tumor growth in vitro and in vivo models. Results indicated that compounds with cyano substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-cyano counterparts.
  • Inflammation Models : In animal models of inflammation, related benzothiazole derivatives showed significant reductions in inflammatory markers when administered prior to inflammatory stimuli.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.